molecular formula C11H7ClF3NO B3381219 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole CAS No. 22091-40-3

4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No. B3381219
CAS RN: 22091-40-3
M. Wt: 261.63 g/mol
InChI Key: UWXGEXVAIMRWRL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anti-cancer agents. In addition, this compound has been used in the synthesis of various heterocyclic compounds, such as quinolones and imidazoles. Furthermore, this compound has been used in organic synthesis, as well as in biochemistry, as a model compound for studying the structure and reactivity of other compounds.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole is not fully understood. It is believed that this compound acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. In addition, this compound may act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. In addition, this compound has been shown to act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole for lab experiments include its availability, low cost, and ease of synthesis. In addition, this compound is a stable compound that is soluble in common organic solvents. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole research. These include further research into the mechanism of action of this compound, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into the synthesis of this compound and its derivatives may lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the structure-activity relationship of this compound may lead to the development of novel compounds with improved biological activity.

properties

IUPAC Name

4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c12-5-9-6-17-10(16-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXGEXVAIMRWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214377
Record name 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22091-40-3
Record name 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22091-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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